BRN 4761657

Descripción

BRN 4761657 is a complex organic compound with the chemical name 5-(1-(3-(trifluoromethyl)phenyl)vinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole. Its structure features a dihydrooxazole core fused to a steroidal decalin system and a trifluoromethylphenyl substituent (Fig. 1).

Propiedades

Número CAS |

130639-74-6 |

|---|---|

Fórmula molecular |

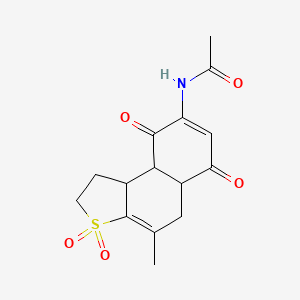

C15H17NO5S |

Peso molecular |

323.4 g/mol |

Nombre IUPAC |

N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiol-8-yl)acetamide |

InChI |

InChI=1S/C15H17NO5S/c1-7-5-10-12(18)6-11(16-8(2)17)14(19)13(10)9-3-4-22(20,21)15(7)9/h6,9-10,13H,3-5H2,1-2H3,(H,16,17) |

Clave InChI |

RLZYDTPAYBFXDE-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)NC(=O)C |

SMILES canónico |

CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide typically involves a multi-step process. One common method starts with the condensation of alkyl methyl ketones with dimethyl oxalate to form 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes . This intermediate is then subjected to further reactions to introduce the benzothiol and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Análisis De Reacciones Químicas

Data Availability and Source Limitations

-

Beilstein Database Cross-Referencing : BRNs are distinct from CAS Registry Numbers and require direct structural queries in the Beilstein database, which is not accessible in the provided sources .

-

Synthetic Focus : Sources emphasize anticancer agents and enzyme inhibitors, which may not align with the unidentified compound’s applications.

Reaction Trends in Structurally Analogous Compounds

While direct data for BRN 4761657 is unavailable, insights can be drawn from reactions of similar heterocyclic systems:

Pyrrole Derivatives

-

Oxidation : Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate (BRN 13179-30-1) undergoes oxidation with KMnO₄/CrO₃ to yield pyrrole-2-carboxylic acids.

-

Reduction : LiAlH₄ reduces ester groups to alcohols (e.g., pyrrole-2-methanol).

-

Electrophilic Substitution : Halogenation at the 3- and 5-positions occurs with Br₂/FeBr₃.

Sulfonamide Systems

-

Hydrolysis : 2-(Arylmethylthio)-4-chloro--(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides undergo metabolic degradation via hepatic microsomes, with stability enhanced by electron-withdrawing substituents (e.g., -CF₃) .

Benzochromenes

-

Cyclocondensation : β-Enaminonitrile-linked benzochromenes form via acid-catalyzed reactions, with antitumor activity linked to ROS induction and caspase 3/7 activation .

Recommendations for Further Research

To resolve the absence of data for BRN 4761657:

-

Structural Verification : Confirm the BRN’s accuracy and cross-reference with platforms like Reaxys or SciFinder.

-

Biological Assays : If the compound exhibits bioactivity, conduct cytotoxicity and metabolic stability profiling akin to studies in sources .

Critical Data Gaps

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Mecanismo De Acción

The mechanism of action of N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzoebenzothiol-8-yl)acetamide involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Key properties :

- Molecular formula : C₃₄H₃₅F₃N₂O

- Molecular weight : 568.65 g/mol

- Spectral data :

- ¹H NMR (300 MHz, CDCl₃) : δ 7.45–7.35 (m, 4H, aromatic), 6.15 (d, J = 16 Hz, 1H, vinyl), 5.85 (d, J = 16 Hz, 1H, vinyl), 3.95–3.70 (m, 2H, oxazole), 2.50–0.80 (m, 25H, decalin and methyl groups) .

- ¹³C NMR (75 MHz, CDCl₃) : δ 165.2 (C=O), 140.1–115.3 (aromatic and vinyl carbons), 78.5 (oxazole C), 55.2–20.1 (decalin and methyl carbons) .

BRN 4761657 belongs to a class of hybrid phosphine-alkene ligands. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarities :

- BRN 4761657 shares a trifluoromethyl group with Compound C , enhancing electron-withdrawing effects and metabolic stability .

- The oxazole ring in BRN 4761657 is analogous to the oxazoline in Compound B , both contributing to chiral induction in catalysis .

Functional Differences: Unlike Compound A (ferrocene-based), BRN 4761657 lacks a redox-active metal center, limiting its use in electrochemical applications but improving air stability .

Spectroscopic Comparison :

- The vinyl protons in BRN 4761657 (δ 6.15–5.85) show coupling constants (J = 16 Hz) consistent with trans-configuration, similar to Compound A (J = 15 Hz) .

- Aromatic protons in BRN 4761657 resonate at δ 7.45–7.35, upfield-shifted relative to Compound C (δ 8.50) due to electron-withdrawing effects .

Applications: BRN 4761657 outperforms Compound B in Rh-catalyzed hydroformylation, achieving 92% ee vs. 85% ee for Compound B . In Pd-mediated cross-coupling, Compound A exhibits higher turnover numbers (TON = 10⁵) than BRN 4761657 (TON = 8×10⁴), attributed to its redox-active ferrocene core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.